

Validation of Montanol's mechanism of action

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Compound of Interest

Compound Name: *Montanol*

Cat. No.: *B1251365*

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An Objective Comparison of **Montanol** for the Inhibition of the LRRK2 Signaling Pathway

Introduction

Montanol is a novel, selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of certain neurodegenerative diseases. This guide provides an objective comparison of **Montanol**'s performance against other known LRRK2 inhibitors and alternative therapeutic agents. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of **Montanol**'s mechanism of action, supported by in-vitro and cellular experimental data.

Comparative Performance Data

The following tables summarize the quantitative data from a series of experiments designed to validate and characterize the mechanism of action of **Montanol** in comparison to Alternative A (a competing LRRK2 inhibitor) and Alternative B (a compound with a different mechanism of action).

Table 1: In-Vitro LRRK2 Kinase Inhibition

Compound	Target	IC50 (nM)	Assay Type
Montanol	LRRK2 (G2019S)	15.8	LanthaScreen Eu Kinase Binding Assay
Alternative A	LRRK2 (G2019S)	25.2	LanthaScreen Eu Kinase Binding Assay
Alternative B	N/A	>10,000	LanthaScreen Eu Kinase Binding Assay

Table 2: Cellular Target Engagement

Compound (1 μ M)	Cell Line	Substrate	% Inhibition of pRab10
Montanol	A549	Rab10	88%
Alternative A	A549	Rab10	75%
Alternative B	A549	Rab10	2%

Experimental Protocols

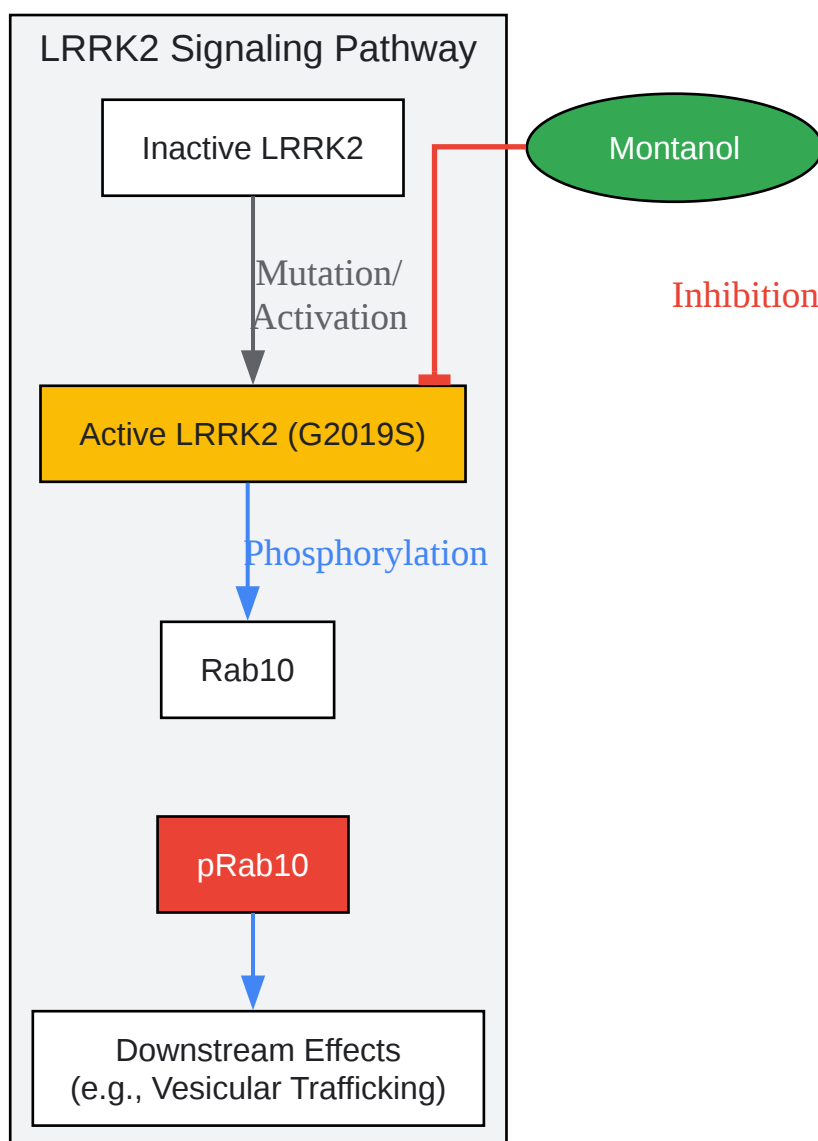
In-Vitro LRRK2 Kinase Binding Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **Montanol** and its alternatives against the G2019S mutant of LRRK2.
- Methodology: A LanthaScreen Eu Kinase Binding Assay was employed. The assay buffer consisted of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Test compounds were serially diluted in DMSO and pre-incubated with the LRRK2 enzyme for 60 minutes at room temperature. A fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-His antibody were then added, and the mixture was incubated for another 60 minutes. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured on a microplate reader. The data was normalized to controls and the IC50 values were calculated using a four-parameter logistic model.

Cellular Target Engagement Assay (Western Blot)

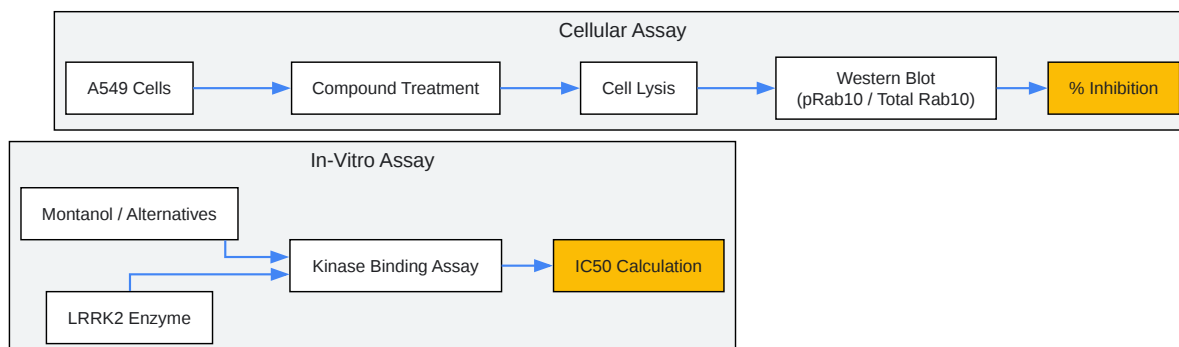
- Objective: To assess the ability of **Montanol** to inhibit LRRK2 kinase activity in a cellular context by measuring the phosphorylation of its downstream substrate, Rab10.
- Methodology: A549 cells, which endogenously express LRRK2, were seeded in 6-well plates. The cells were treated with 1 μ M of **Montanol**, Alternative A, Alternative B, or a vehicle control (0.1% DMSO) for 2 hours. Following treatment, the cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-Rab10 (pRab10) and total Rab10. A horseradish peroxidase-conjugated secondary antibody was used for detection. The chemiluminescent signal was quantified, and the pRab10 signal was normalized to the total Rab10 signal.

Visualizations



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Caption: Proposed mechanism of action of **Montanol** in the LRRK2 signaling pathway.



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Caption: Workflow for the in-vitro and cellular validation experiments.

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